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Introduction
Isoserine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids

encoded by the standard genetic code. It is a structural isomer of the common amino acid

serine, with the chemical name 3-amino-2-hydroxypropanoic acid. Unlike serine, which has the

amino group on the alpha-carbon (C2), isoserine's amino group is located on the beta-carbon

(C3). This structural difference imparts unique chemical and biological properties to isoserine,

making it a molecule of significant interest in pharmaceutical and biotechnological research. It

serves as a valuable chiral building block for the synthesis of various bioactive molecules,

including peptidomimetics and novel drug candidates.[1] This guide provides an in-depth

overview of isoserine's chemical structure, properties, synthesis, and biological significance,

complete with experimental protocols and data presented for the scientific community.

Chemical Structure and Formula
Isoserine is a simple amino acid with a central carbon backbone. Its structure consists of a

carboxylic acid group (-COOH), a hydroxyl group (-OH) on the alpha-carbon, and an amino

group (-NH2) on the beta-carbon.

The fundamental chemical identifiers for isoserine are as follows:

Chemical Formula: C₃H₇NO₃[2]

IUPAC Name: 3-amino-2-hydroxypropanoic acid[2]
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SMILES: C(C(C(=O)O)O)N[2]

InChI: InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)[2]

InChIKey: BMYNFMYTOJXKLE-UHFFFAOYSA-N[2]

Figure 1: Chemical structure of Isoserine.

Physicochemical Properties
Isoserine is typically a white to off-white crystalline powder. It is soluble in water and slightly

soluble in ethanol.[3] Below is a summary of its key physicochemical properties.

Property Value Source(s)

Molecular Formula C₃H₇NO₃ [2]

Molecular Weight 105.09 g/mol [2][4]

Melting Point 197-201 °C [4]

Appearance White to off-white powder

Water Solubility Slightly soluble [3][5]

pKa₁ (Carboxylic Acid) 2.72 [4]

pKa₂ (Ammonium) 9.25 [4]

Specific Optical Rotation ([α]D)
-32.5° (c=1, H₂O) for L-

Isoserine

Synthesis of Isoserine
Isoserine can be synthesized through various chemical and enzymatic routes. The choice of

method often depends on the desired stereochemistry (L- or D-enantiomer) and the scale of

production.

Chemical Synthesis: (S)-Isoserine from L-Asparagine
A common and effective method for synthesizing (S)-isoserine is from the readily available

amino acid L-asparagine. This two-step process involves the selective conversion of the alpha-
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amino group to a hydroxyl group, followed by a Hofmann rearrangement of the amide.[6]

Step 1: Deamination Step 2: Hofmann Rearrangement

L-Asparagine (S)-3-Carbamoyl-2-
hydroxypropionic acid

  NaNO₂, Acetic Acid (aq)
(S)-Isoserine  NaOCl, NaOH (aq)

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of (S)-Isoserine from L-Asparagine.

Reaction Setup: Dissolve 1 mole of L-asparagine in aqueous acetic acid in a reaction vessel

suitable for cooling.

Reagent Addition: While maintaining the temperature of the solution with an ice bath, slowly

add 1 to 2 moles of sodium nitrite. The primary amino group is more reactive to sodium nitrite

than the primary amide under these conditions.[6]

Reaction Monitoring: Stir the reaction mixture under cooling and monitor the progress of the

reaction by a suitable method (e.g., thin-layer chromatography) until the L-asparagine is

consumed.

Purification: Purify the reaction mixture using resin column chromatography.

Recrystallization: Recrystallize the product from aqueous ethanol to obtain pure (S)-3-

carbamoyl-2-hydroxypropionic acid. An approximate yield of 83% can be expected.[6]

Reaction Setup: Prepare an alkaline solution of sodium hypochlorite.

Hofmann Rearrangement: Treat the (S)-3-carbamoyl-2-hydroxypropionic acid obtained from

the previous step with the sodium hypochlorite solution.[6]

Purification: Purify the resulting (S)-isoserine using resin column chromatography.

Recrystallization: Recrystallize the final product from aqueous ethanol.
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Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and mild route to produce isoserine. L-threonine

deaminase is an enzyme that can be used for this purpose, catalyzing the conversion of L-

threonine.[7][8]

Note: This is a generalized protocol. Optimal conditions such as pH, temperature, and

enzyme/substrate concentrations should be determined empirically.

Enzyme Preparation: Obtain or prepare a crude or purified L-threonine deaminase enzyme

solution. The enzyme can be sourced from engineered E. coli.[7]

Reaction Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer) at the optimal pH

for the enzyme's activity.

Reaction Mixture: In the reaction buffer, dissolve the substrate, L-threonine.

Enzymatic Reaction: Add the L-threonine deaminase solution to the substrate mixture. The

enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor.[8]

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, with

gentle agitation.

Reaction Monitoring: Monitor the formation of the product, 2-oxobutanoate, which is an

intermediate in the conversion to isoserine, and the depletion of L-threonine using an

appropriate analytical technique (e.g., HPLC).[9][10]

Termination and Purification: Once the reaction has reached completion, terminate the

reaction by denaturing the enzyme (e.g., by heat or pH change). Purify the L-isoserine from

the reaction mixture using chromatographic techniques.

Biological Significance and Applications
Isoserine and its derivatives have garnered attention for their potential therapeutic

applications, primarily due to their ability to act as enzyme inhibitors and modulate cellular

transport systems.
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Aminopeptidase N (APN/CD13) Inhibition
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is

overexpressed on the surface of various tumor cells and is implicated in tumor invasion,

angiogenesis, and metastasis. Inhibition of APN is a promising strategy for cancer therapy. L-

isoserine has been identified as an inhibitor of APN.[4] While L-isoserine itself shows

inhibitory activity, it has also served as a lead compound for the development of more potent

dipeptide and tripeptide derivatives that exhibit significant APN inhibition.[1]

Tumor Progression Pathway

Aminopeptidase N (APN/CD13) Tumor Invasion &
Angiogenesis

PromotesBioactive Peptides Cleavage

L-Isoserine

Inhibits

Click to download full resolution via product page

Figure 3: Logical diagram of L-Isoserine's inhibitory action on Aminopeptidase N.

Materials:

L-isoserine or its derivatives (inhibitors).

Aminopeptidase N from porcine kidney microsomes.

L-Leu-p-nitroanilide (substrate).

50 mM Phosphate Buffered Saline (PBS), pH 7.2.

UV-Vis spectrophotometer.

Preparation of Solutions:
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Prepare stock solutions of the inhibitors in the assay buffer. Adjust the pH to 7.5 with 0.1 M

HCl or 0.1 M NaOH if necessary.

Assay Procedure:

In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the APN enzyme

solution and the inhibitor solution at various concentrations.

Pre-incubate the enzyme and inhibitor at 37°C.

Initiate the reaction by adding the substrate, L-Leu-p-nitroanilide.

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 405

nm at 37°C.

Data Analysis:

Calculate the rate of reaction for each inhibitor concentration.

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the

concentration of the inhibitor required to reduce the enzyme activity by 50%.

Modulation of Glial GABA Transporter 3 (GAT3)
Ischemic stroke can lead to an increase in tonic GABAergic inhibition in the brain, which can

impair functional recovery. This is partly due to the decreased function of the glial GABA

transporter GAT3. L-isoserine has been shown to be a selective substrate for GAT3 and can

upregulate its expression in the peri-infarct regions of the brain following a stroke. This

enhancement of GAT3-mediated GABA uptake is proposed to dampen tonic inhibition and

promote functional recovery.[4]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of DL-isoserine in D₂O typically shows characteristic peaks

corresponding to the protons on the carbon backbone. The chemical shifts (δ) are

approximately:
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4.22 ppm (dd): Proton on the α-carbon (CH-OH).

3.33 ppm (dd): One of the protons on the β-carbon (CH₂-NH₂).

3.15 ppm (dd): The other proton on the β-carbon (CH₂-NH₂).[11]

Infrared (IR) Spectroscopy
The IR spectrum of L-isoserine shows characteristic absorption bands for its functional groups.

Key bands observed in low-temperature matrix IR spectra include:

~1790 cm⁻¹: C=O stretching vibration.

~1380 and 1350 cm⁻¹: Associated with the presence of specific conformers.

~1120 and 1095 cm⁻¹: C-O stretching vibrations.[12][13]

Conclusion
Isoserine, a structural isomer of serine, represents a versatile and valuable molecule for

chemical and pharmaceutical research. Its unique structure provides a scaffold for the

synthesis of novel compounds with significant biological activities, such as the inhibition of

aminopeptidase N. Furthermore, its role in modulating neurotransmitter transporters like GAT3

opens up new avenues for therapeutic intervention in neurological disorders such as stroke.

The synthetic routes and experimental protocols detailed in this guide provide a foundation for

researchers to explore the full potential of this intriguing non-proteinogenic amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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